molecular formula C10H8ClN B187864 5-(Chloromethyl)quinoline CAS No. 110333-07-8

5-(Chloromethyl)quinoline

Cat. No.: B187864
CAS No.: 110333-07-8
M. Wt: 177.63 g/mol
InChI Key: JTKZZLUDODJKRF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)quinoline is a chemical compound with the empirical formula C10H8ClNO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

Quinolines are synthesized using various methods. Some of the recent advances in the synthesis of quinolines include green and clean syntheses using alternative reaction methods . These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core with a chloromethyl group attached .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. For instance, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, and can undergo ring contraction to indole derivatives .

Scientific Research Applications

  • Synthesis of Novel Compounds : 5-(Chloromethyl)quinoline is used in the synthesis of new quinoline derivatives with potential applications in medicine and materials science. For instance, it was used in the synthesis of 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids, which showed significant anti-tubercular activity (Li et al., 2019).

  • Antimicrobial Activity : Various metal chelates of this compound have been synthesized and characterized, showing promising antimicrobial activity. This includes compounds like 5-(4-methyl piperazinyl methylene)-8-hydroxy quinoline and its metal chelates (Patel & Vohra, 2006).

  • Anticancer Applications : Some novel bidentate transition metal complexes of 1-(chloromethyl)-5-hydroxy-3-(5,6,7-trimethoxyindol-2-ylcarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-f]quinoline were synthesized and evaluated as hypoxia-selective cytotoxins, showing significant cytotoxicity with potential for cancer treatment (Milbank et al., 2009).

  • Corrosion Inhibition : In the field of materials science, derivatives of this compound, such as bis-quinolin-8-ols, have been studied for their corrosion inhibitory potency on steel, showing considerable protection properties (El faydy et al., 2021).

  • Photovoltaic Properties : this compound derivatives have been investigated for their photovoltaic properties, indicating their potential application in organic-inorganic photodiode fabrication (Zeyada et al., 2016).

  • Metal-Free Synthesis of Quinolines : Research on the synthesis of quinoline compounds, including those derived from this compound, has advanced, focusing on metal-free processes that are more efficient and environmentally friendly (Ramann & Cowen, 2016).

Mechanism of Action

Safety and Hazards

5-(Chloromethyl)quinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Quinoline derivatives have been the focus of many recent studies due to their broad spectrum of bioactivity. This has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The development of new antimicrobial agents, as well as novel therapeutic strategies, is a constant need . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

Biochemical Analysis

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative. For instance, some quinoline derivatives have been found to inhibit DNA gyrase and Topoisomerase IV, which in turn inhibits synthesis of DNA and RNA .

Cellular Effects

The cellular effects of 5-(Chloromethyl)quinoline are currently unknown. Quinoline derivatives have been shown to have various effects on cells. For example, some quinolines have been found to inhibit bacterial growth by interfering with DNA replication

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms. For example, some quinolines inhibit DNA gyrase and Topoisomerase IV, which are essential enzymes for DNA replication

Temporal Effects in Laboratory Settings

Quinoline derivatives are known to undergo various transformations under different conditions

Dosage Effects in Animal Models

Quinolones, a class of drugs that includes some quinoline derivatives, have been used in animals and their dosage effects have been studied

Metabolic Pathways

Quinoline and its derivatives are known to undergo various transformations involving different enzymes

Transport and Distribution

Quinoline derivatives are known to interact with various transporters and binding proteins

Subcellular Localization

Certain fluorescent probes have been designed to freely pass through cell membranes and once inside the cell, they are transformed into cell-impermeant reaction products . These dyes are excellent tools for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion

Properties

IUPAC Name

5-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKZZLUDODJKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562781
Record name 5-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110333-07-8
Record name 5-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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